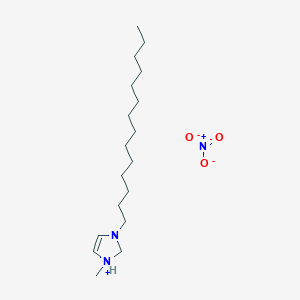
1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate is an ionic liquid composed of an organic cation and an inorganic nitrate anion. This compound is known for its unique properties such as high thermal stability, low volatility, and excellent solubility in various solvents . These characteristics make it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate typically involves the quaternization of 1-methylimidazole with tetradecyl bromide, followed by anion exchange with a nitrate salt . The reaction conditions usually require a solvent such as acetonitrile or methanol, and the process is carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate involves its interaction with molecular targets such as enzymes, proteins, and cell membranes . The compound can disrupt cellular processes by altering membrane permeability and enzyme activity. The pathways involved in its action include oxidative stress, membrane disruption, and inhibition of specific enzymatic reactions .
Comparación Con Compuestos Similares
1H-Imidazolium, 1-methyl-3-tetradecyl-, nitrate can be compared with other similar imidazolium-based ionic liquids, such as:
1-Ethyl-3-methylimidazolium chloride: This compound has similar thermal stability and solubility properties but differs in its cation structure and specific applications.
1-Butyl-3-methylimidazolium bromide: This compound has a shorter alkyl chain, resulting in different solubility and reactivity properties.
1-Hexyl-3-methylimidazolium nitrate: This compound has a similar nitrate anion but a different alkyl chain length, affecting its physical and chemical properties.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct solubility and stability characteristics, making it suitable for specific applications where other imidazolium-based ionic liquids may not be as effective .
Propiedades
Número CAS |
799246-94-9 |
|---|---|
Fórmula molecular |
C18H35N3O3 |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
1-methyl-3-tetradecylimidazol-1-ium;nitrate |
InChI |
InChI=1S/C18H35N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;2-1(3)4/h16-18H,3-15H2,1-2H3;/q+1;-1 |
Clave InChI |
PJLHGFMYZKRBHY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] |
SMILES canónico |
CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)













